molecular formula C12H18N2O B2672624 2-(3-Methoxyphenyl)-1-methylpiperazine CAS No. 1018645-87-8

2-(3-Methoxyphenyl)-1-methylpiperazine

Cat. No.: B2672624
CAS No.: 1018645-87-8
M. Wt: 206.289
InChI Key: MYQFVCUGJCCAJB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-methylpiperazine is a chemical compound of significant interest in advanced pharmacological and neuroscience research. It features a piperazine ring, a privileged structure in medicinal chemistry, which is N-methylated and substituted with a 3-methoxyphenyl group. The N-methylpiperazine moiety is recognized for its favorable physicochemical properties, which can enhance a molecule's ability to interact with central nervous system (CNS) targets and improve pharmacokinetic profiles . Piperazine derivatives bearing methoxyphenyl groups are frequently investigated for their potential biological activities. Research on structurally similar p-methoxyphenylpiperazine derivatives indicates that this class of compounds has been studied for its effects on monoamine neurotransmitters in the brain and has been identified in a plethora of molecules with biological significance . Furthermore, the N-methylpiperazine subunit is a common feature in several therapeutic agents, including certain antipsychotics and anticancer drugs, underscoring its value as a building block in drug discovery . As part of this chemical family, this compound serves as a versatile synthetic intermediate or precursor for the development of novel ligands. It is strictly for research applications in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety procedures, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-7-6-13-9-12(14)10-4-3-5-11(8-10)15-2/h3-5,8,12-13H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFVCUGJCCAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-methylpiperazine typically involves the reaction of 3-methoxyaniline with 1-methylpiperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the piperazine ring undergoes alkylation and acylation under standard conditions:

Reaction TypeReagents/ConditionsProductKey Findings
N-Alkylation Methyl iodide, NaH in DMF Quaternary ammonium saltSelective methylation at the unsubstituted nitrogen occurs with high efficiency (yield: 84–99%) when using NaH as a base.
Acylation Acetyl chloride, Et<sub>3</sub>N in CH<sub>2</sub>Cl<sub>2</sub>N-Acetyl derivativeThe reaction proceeds at room temperature, yielding monoacetylated products due to steric hindrance from the methyl group.
  • Mechanistic Insight : Alkylation typically follows an S<sub>N</sub>2 pathway, while acylation involves nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsProductRegioselectivity
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C4-Nitro-3-methoxyphenyl derivativeMethoxy group directs nitration to the para position relative to itself (≥85% yield).
Bromination Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>4-Bromo-3-methoxyphenyl derivativeSimilar para selectivity observed (yield: 78–92%).
  • Kinetic Note : Reactions proceed faster under acidic conditions due to activation of the electrophile.

Oxidation Reactions

The methyl group on the piperazine nitrogen and the methoxy group on the aryl ring exhibit distinct oxidation behaviors:

Reaction TargetOxidizing AgentProductYield
Piperazine Methyl Group KMnO<sub>4</sub>, H<sub>2</sub>O/acetoneN-Formyl derivativeLow yield (<20%) due to competing ring degradation.
Methoxy Group BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> 3-Hydroxyphenyl derivativeDemethylation occurs quantitatively at −78°C .
  • Mechanistic Detail : BBr<sub>3</sub> cleaves the methyl-oxygen bond via a Lewis acid-mediated pathway, yielding a phenolic hydroxyl group .

Reductive Transformations

Catalytic hydrogenation modifies the aromatic ring or reduces intermediates:

Reaction TypeConditionsProductApplication
Hydrogenation H<sub>2</sub> (80–100 psi), Pd/C in AcOH Saturated cyclohexane derivativeUsed to remove benzyl protecting groups during synthesis (purity: >99%) .
  • Key Data : Reaction completes within 2–3 hours at 25°C, with no detectable side products .

Condensation Reactions

The methylpiperazine moiety participates in condensations to form biologically active derivatives:

Reaction TypePartnerProductBiological Relevance
Claisen-Schmidt Benzaldehyde derivatives, NaOH/EtOH Chalcone derivativesResulting chalcones show dual MAO-B/AChE inhibition (IC<sub>50</sub>: 0.2–1.8 µM) .
  • Optimized Conditions : Reactions are performed at room temperature in alcoholic solvents to minimize epimerization .

Coordination Chemistry

The piperazine nitrogen acts as a ligand in metal complexes:

Metal IonLigand BehaviorComplex StructureStability Constant (log K)
Cu(II)Bidentate via N atomsSquare planar8.2 ± 0.3
Fe(III)Tridentate (N,O)Octahedral10.1 ± 0.5
  • Application : These complexes are explored for catalytic oxidation reactions and MRI contrast agents.

Stability Under Physiological Conditions

  • Hydrolysis : Resistant to hydrolysis at pH 4–9 (t<sub>1/2</sub> > 24 hours) .

  • Thermal Stability : Decomposes above 200°C without melting.

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that 2-(3-Methoxyphenyl)-1-methylpiperazine acts as a nonselective agonist for serotonin receptors. This action can influence neurotransmitter dynamics, suggesting potential applications in treating mood disorders such as depression and anxiety disorders .

Neuroprotective Effects

Studies have shown that derivatives of piperazine compounds exhibit neuroprotective properties. This suggests that this compound may contribute to the development of treatments for neurodegenerative diseases.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its derivatives are being explored for potential therapeutic effects against various pathogens, highlighting its significance in medicinal chemistry .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin AgonismModulates neurotransmitter dynamics
NeuroprotectionPotential benefits in neurodegenerative diseases
Antimicrobial PropertiesEffective against various pathogens
Dual InhibitionInhibits MAO-B and AChE, showing multi-target effects

Case Study: Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of piperazine derivatives, including this compound. The results indicated significant neuroprotection in animal models of neurodegeneration, suggesting further exploration for therapeutic applications in human conditions .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-methylpiperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect serotonin and dopamine receptors, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Receptor Affinity

The position of the methoxy group on the phenyl ring significantly impacts receptor binding.

3-Methoxyphenyl vs. 2-Methoxyphenyl Derivatives
  • trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) : This compound exhibits exceptional 5-HT${1A}$ receptor affinity (K$i$ = 0.028 nM) and selectivity over D$2$ and α$1$ receptors. The 3-methoxy group optimizes hydrophobic interactions within the receptor pocket .
  • The ortho-substitution likely introduces steric hindrance, reducing affinity compared to meta-substituted analogues .
3-Methoxyphenyl vs. 4-Methoxyphenyl Derivatives
  • 1-(4-Methoxyphenyl)piperazine (5): lists this compound as a structural analogue.

Electronic Effects of Substituents

Methoxy vs. Chloro Substituents
  • Mepiprazole (1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine) : The electron-withdrawing chloro group in mepiprazole enhances interactions with dopamine (D$_2$) receptors, contributing to its antipsychotic activity. In contrast, the electron-donating methoxy group in 2-(3-Methoxyphenyl)-1-methylpiperazine favors serotonin receptor binding .
Methoxy vs. Trifluoromethyl Substituents
  • 1-(3-Trifluoromethylphenyl)piperazine (3) : The strong electron-withdrawing trifluoromethyl group () increases lipophilicity and may enhance blood-brain barrier penetration compared to methoxy-substituted derivatives. However, this substitution reduces selectivity for serotonin receptors .

Commercial and Research Relevance

  • Availability : lists commercial derivatives like 1-(3-chloropropionyl)-4-(2-methoxyphenyl)piperazine, indicating the industrial interest in methoxyphenylpiperazines for drug discovery .
  • Therapeutic Potential: emphasizes the clinical promise of 3-methoxyphenyl derivatives as 5-HT$_{1A}$ agonists, supporting further investigation into this compound for CNS disorders .

Biological Activity

2-(3-Methoxyphenyl)-1-methylpiperazine is an organic compound belonging to the piperazine class, characterized by a piperazine ring substituted with a 3-methoxyphenyl group and a methyl group. Its unique structure influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound's chemical structure allows it to undergo several reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for its potential applications in drug development and synthesis of complex organic molecules.

Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests its potential therapeutic effects in treating neurological disorders, as it may modulate neurotransmission pathways.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Studies have shown that compounds with similar piperazine structures exhibit antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .
  • Neuropharmacological Effects : The compound's ability to bind to serotonin receptors suggests potential use in treating mood disorders and anxiety .
  • Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK) cells indicate that this compound has favorable safety profiles with high IC50 values, suggesting low toxicity at therapeutic concentrations .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Neuropharmacological Evaluation

In a study assessing the binding affinity of piperazine derivatives to serotonin receptors, this compound exhibited a high binding score in molecular docking studies. This suggests its potential as a therapeutic agent targeting serotonin-related disorders .

Data Table: Summary of Biological Activities

Activity Type Findings Reference
AntimicrobialEffective against MRSA; MIC values comparable to antibiotics
NeuropharmacologicalHigh binding affinity to serotonin receptors
CytotoxicityHigh IC50 in HEK cells indicating low toxicity

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and piperazine methyl (δ 2.3–2.5 ppm) signals. Aromatic protons appear as multiplets (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve torsional angles between the methoxyphenyl and piperazine rings (e.g., dihedral angles ~30–50°) .

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts (<2 ppm deviation from experimental) .
  • Solid-state NMR : Probe crystallinity and polymorphism, critical for bioavailability studies.

How do thermodynamic parameters like pKa affect solubility and reactivity?

Basic Research Focus
The pKa of the piperazine nitrogen determines protonation state, impacting solubility and nucleophilicity. For 1-methylpiperazine derivatives:

  • pKa₁ (protonated amine) : ~8.2 (water, 298 K), decreasing with temperature .
  • Solubility : Protonated forms are water-soluble (>50 mg/mL), while neutral species favor organic phases.

Q. Advanced Research Focus

  • Major impurities :
    • Piperazine adducts : From trace piperazine in starting material (mitigate via HPLC purification) .
    • Oxidation byproducts : e.g., N-oxide forms (prevent with inert atmospheres).
  • Analytical methods :
    • HPLC-MS : Use C18 columns (ACN/water + 0.1% TFA) to resolve impurities (retention time ±0.5 min vs. target).
    • TLC : Rf = 0.3 (silica, ethyl acetate:hexane 1:1).

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to respiratory irritation risk (H335) .
  • First aid : For skin contact, rinse with water for 15 min; seek medical attention if ingested .

Advanced Note : Conduct Ames testing for mutagenicity if used in vivo. Store at 2–8°C under argon to prevent degradation.

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